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Compound of Interest

Compound Name:
2-(2-Methyl-1,3-thiazol-4-yl)-2-

oxoacetic acid

CAS No.: 1497119-60-4

Cat. No.: B2721764

Get Quote

Executive Summary: The Thiazole Divergence
In medicinal chemistry, the thiazole ring acts as a "privileged scaffold," capable of binding to a

diverse array of biological targets. However, the functionalization of this ring—specifically the

choice between an amino-thiazole (2-aminothiazole) and a methyl-thiazole (alkyl-substituted

thiazole)—creates two distinct pharmacological profiles.

Amino-Thiazoles are predominantly polar pharmacophores. They excel as kinase hinge

binders due to their hydrogen-bonding capability but carry a higher risk of metabolic toxicity

(toxicophores).

Methyl-Thiazoles are lipophilic modulators. They are utilized to optimize LogP, fill

hydrophobic pockets (steric fitting), and block metabolic soft spots, often serving as

bioisosteres for phenyl rings or pyridine moieties.

This guide provides a technical comparison of these two derivatives, supported by SAR

(Structure-Activity Relationship) logic, experimental protocols, and safety profiles.
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Physicochemical & Mechanistic Comparison
The choice between a methyl or amino substituent fundamentally alters the electronic and

steric landscape of the molecule.

Electronic and Steric Landscape
Feature

2-Amino-Thiazole

Derivatives
Methyl-Thiazole Derivatives

Electronic Nature

Electron-donating amino group

(

effect) increases electron

density on the ring.

Weakly electron-donating

methyl group (

effect).

H-Bonding

High. The exocyclic amine is a

potent H-bond donor; the ring

nitrogen is an acceptor.

Low. Lacks H-bond donor

capability. Relies on Van der

Waals interactions.

Lipophilicity (LogP)

Lower (Polar). Increases water

solubility but may limit

membrane permeability if not

balanced.

Higher (Non-polar). Increases

LogP, facilitating membrane

crossing and BBB penetration.

Metabolic Stability

Low. The electron-rich ring is

prone to oxidation

(epoxidation) and Phase II

conjugation (glucuronidation).

High. Methyl groups can block

metabolic attacks at specific

ring positions (e.g., C4/C5).

Primary Target Class
Kinases (ATP-competitive

inhibitors), GPCRs.

Tubulin binders (e.g.,

Epothilones), Allosteric

modulators, Antimicrobials.[1]

Structural Logic Diagram (SAR Decision Tree)
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Thiazole Scaffold Optimization

Primary Binding Requirement?

H-Bond Donor Needed
(e.g., Kinase Hinge Region)

Polar Interaction

Hydrophobic Pocket / Steric Fit
(e.g., Allosteric Site)

Steric/Lipophilic

Select: 2-Amino-Thiazole

High Potency (IC50 < 10 nM)
Risk: Metabolic Activation

Select: Methyl-Thiazole

Modulated Lipophilicity
Improved Metabolic Stability

Click to download full resolution via product page

Caption: Decision tree for selecting thiazole substitutions based on target binding

requirements.

Deep Dive: Bioactivity Profiles
Amino-Thiazoles: The Kinase Warhead
The 2-aminothiazole moiety is a "privileged structure" in oncology.

Mechanism: It mimics the adenine ring of ATP. The ring nitrogen (N3) acts as an H-bond

acceptor, while the exocyclic amino group (C2-NH2) acts as an H-bond donor. This "donor-

acceptor" motif is critical for binding to the "hinge region" of protein kinases.

Case Study: Dasatinib (Sprycel):

Target: BCR-ABL / Src Family Kinases.
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Role: The 2-aminothiazole core anchors the drug into the ATP-binding pocket via critical

hydrogen bonds.

Toxicity Warning: The electron-rich aminothiazole ring can undergo bioactivation by

CYP450 enzymes (forming reactive epoxides or iminoquinones), leading to idiosyncratic

toxicity (hepatotoxicity).

Methyl-Thiazoles: The Lipophilic Anchor
Methyl-thiazoles are often used when H-bonding is not required, or when the molecule needs

to be "greased" to cross cell membranes.

Mechanism: The methyl group provides a steric handle that locks the molecule into a specific

conformation or fills a hydrophobic cavity (Van der Waals contact).

Case Study: Epothilone B:

Target: Tubulin (Microtubule stabilizer).

Role: The thiazole ring (with a methyl substituent) projects into a hydrophobic pocket of

-tubulin. The nitrogen atom is essential for positioning, but the methyl group is critical for
the correct steric fit and lipophilicity profile.

Case Study: Clomethiazole:

Target: GABA_A Receptor (Positive Allosteric Modulator).[2]

Role: A simple 4-methyl-5-(2-chloroethyl)thiazole.[3] The lipophilicity provided by the

methyl and chloroethyl groups allows rapid blood-brain barrier (BBB) penetration,

essential for its sedative effect.

Experimental Protocols for Validation
To objectively compare these derivatives, researchers must evaluate Potency (IC50/MIC) and

Physicochemical Properties.
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Protocol A: Comparative Kinase Inhibition Assay (ADP-
Glo)
Purpose: To quantify the potency difference when swapping Amino vs. Methyl groups in a

kinase inhibitor scaffold.

Reagents:

Kinase enzyme (e.g., recombinant Src or CDK2).

Substrate (Poly[Glu,Tyr] 4:1).

ATP (Ultra-pure).

Test Compounds: Matched pair (Compound A = Amino-thiazole, Compound B = Methyl-

thiazole).

ADP-Glo™ Reagent (Promega).

Workflow:

Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10

M).

Reaction:

Mix Kinase (2 ng/well) + Substrate (0.2

g/well ) + Compound in reaction buffer (Tris-HCl pH 7.5, MgCl

, BSA).

Initiate with ATP (10

M final).

Incubate at RT for 60 minutes.

Detection:
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Add ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to determine IC

.

Expected Result: If the target requires hinge binding, the Amino-thiazole will show

significantly lower IC

(higher potency) than the Methyl-thiazole.

Protocol B: Antimicrobial Susceptibility (MIC
Microdilution)
Purpose: To evaluate bioactivity against bacterial strains (e.g., S. aureus).

Workflow:

Inoculum: Adjust bacterial culture to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Plate Setup: Use 96-well plates. Add 100

L of inoculum to wells containing serial dilutions of Test Compounds (Amino vs. Methyl
derivatives).

Incubation: 37°C for 16–20 hours.

Readout: Visual inspection of turbidity or OD

measurement.

Note: Methyl-thiazoles often exhibit better penetration into Gram-negative bacteria due to

higher lipophilicity, potentially showing lower MICs if the target is intracellular.

Data Visualization: Binding Modes
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This diagram contrasts the interaction types of the two derivatives within a theoretical protein

binding pocket.

Protein Binding Pocket
Ligand Derivatives

Glu (Gatekeeper)

Leu (Hydrophobic)

2-Amino-Thiazole

H-Bond (Strong)

Weak VdW

Methyl-Thiazole
No Interaction

Van der Waals (Steric)

Click to download full resolution via product page

Caption: Comparative binding interactions. Amino-thiazoles prioritize H-bonding; Methyl-

thiazoles prioritize hydrophobic packing.

Summary Table: The Selection Matrix
Parameter

Amino-Thiazole (e.g.,
Dasatinib core)

Methyl-Thiazole (e.g.,
Epothilone core)

Solubility (Aq) Moderate to High (Polar) Low (Lipophilic)

Membrane Permeability
Moderate (Polar Surface Area

high)
High (Lipophilic)

Metabolic Risk High (Reactive Metabolites) Low (Metabolically robust)

Synthetic Accessibility
High (Hantzsch synthesis with

thiourea)

High (Hantzsch synthesis with

thioamide)

Best Application
Kinase Inhibitors, GPCR

Agonists

CNS Drugs, Antimicrobials,

Bioisosteres
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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